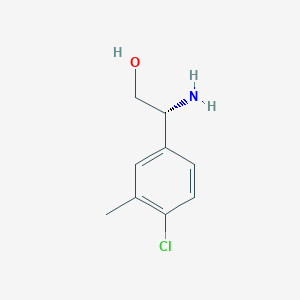![molecular formula C11H23NO3 B15314487 2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
2-[Boc-(isobutyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Boc-(isobutyl)amino]ethanol is a chemical compound with the molecular formula C11H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc-(isobutyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected isobutylamine is then reacted with ethylene oxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[Boc-(isobutyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carbonyl compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.
Scientific Research Applications
2-[Boc-(isobutyl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Boc-(isobutyl)amino]ethanol involves the reactivity of the Boc-protected amino group and the hydroxyl group The Boc group provides protection during synthetic transformations, preventing unwanted reactions at the amino site
Comparison with Similar Compounds
Similar Compounds
2-[Boc-(amino)ethanol]: Similar structure but with a different alkyl group.
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amino alcohol.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar protecting group and functional groups.
Uniqueness
2-[Boc-(isobutyl)amino]ethanol is unique due to the presence of the isobutyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the isobutyl group provides desired characteristics.
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3 |
InChI Key |
YYWWTKHHVQMGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


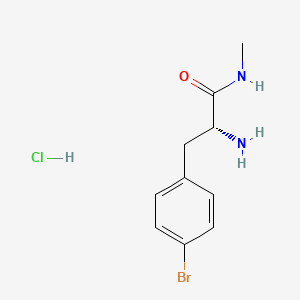
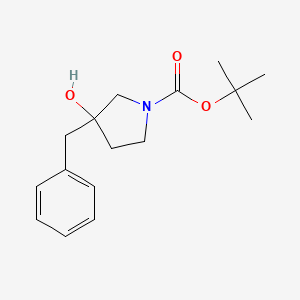
![N-[(4-phenyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B15314416.png)
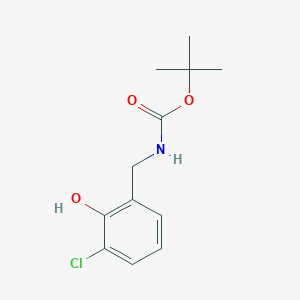
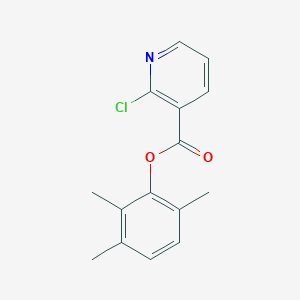

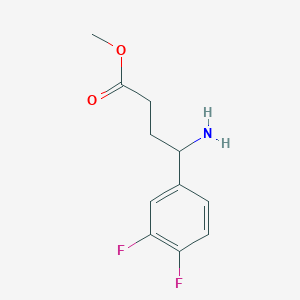
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
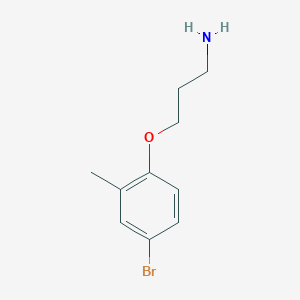

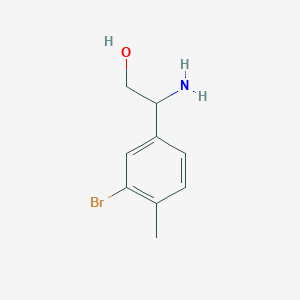
![2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)

